molecular formula C10H8F2N2O2 B2485729 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052563-07-1

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2485729
CAS RN: 1052563-07-1
M. Wt: 226.183
InChI Key: LPAGFHSDFLXSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives, including those similar to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione, often involves multi-step chemical processes. For instance, a simple two-step synthesis process has been described for 5-amino-3-methylimidazolidine-2,4-dione derivatives, showcasing the versatility in synthesizing imidazolidine derivatives through addition reactions followed by further chemical modifications (Witchard & Watson, 2010).

Molecular Structure Analysis

Studies on the molecular structure of imidazolidine-2,4-dione derivatives reveal detailed insights into their geometry and electronic structure. Computational modeling and spectroscopic techniques such as FT-IR, FT-Raman, and DFT studies have been employed to explore their molecular geometry, indicating significant stability and hydrogen bonding capabilities which could influence their biological activity (Sevvanthi et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives has been explored through various reactions. For example, reactions with Grignard reagents and organometallic reagents show selective 1,2-addition products, highlighting the compound's reactivity towards synthesis of complex molecules (Akeng'a & Read, 2005).

Scientific Research Applications

Corrosion Inhibition

One study explores the corrosion inhibition performance of thiazolidinedione derivatives for mild steel in hydrochloric acid solution. These inhibitors demonstrated increased efficiency with concentration, indicating their potential as effective corrosion inhibitors. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, with both theoretical and experimental results showing consistency (M. Yadav et al., 2015).

Solid Phase Extraction

Another study used modified activated carbons for the solid-phase extraction of copper and lead ions, demonstrating the utility of such compounds in environmental and analytical chemistry. This approach showed high recovery efficiencies for these metals, suggesting the application of similar compounds in the purification and analysis of environmental samples (M. Ghaedi et al., 2008).

Synthesis and Applications of Glycolurils

Glycolurils and their analogues, which are structurally related to imidazolidinediones, have found extensive use in various fields, including pharmacology and supramolecular chemistry. These compounds serve as building blocks for developing pharmacologically active substances and materials with unique properties, highlighting the importance of synthetic advancements in this area (A. Kravchenko et al., 2018).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic analyses of diphenylimidazolidinediones have provided insights into their structural, vibrational, and electronic properties. Such studies not only contribute to a deeper understanding of these compounds at the molecular level but also assist in predicting their reactivity and interaction with biological targets, facilitating their application in drug discovery and material science (S. Sevvanthi et al., 2017).

Antimicrobial Activity

Research on substituted imidazolidinediones and thioxoimidazolidinones has uncovered their potential antimicrobial activity. By synthesizing and evaluating the physico-chemical properties of these compounds, scientists have identified promising candidates for developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (J F Albuquerque et al., 1999).

properties

IUPAC Name

5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGFHSDFLXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

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